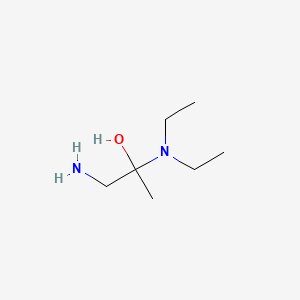1-Amino-2-(diethylamino)-2-propanol
CAS No.: 5349-16-6
Cat. No.: VC18766752
Molecular Formula: C7H18N2O
Molecular Weight: 146.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5349-16-6 |
|---|---|
| Molecular Formula | C7H18N2O |
| Molecular Weight | 146.23 g/mol |
| IUPAC Name | 1-amino-2-(diethylamino)propan-2-ol |
| Standard InChI | InChI=1S/C7H18N2O/c1-4-9(5-2)7(3,10)6-8/h10H,4-6,8H2,1-3H3 |
| Standard InChI Key | QZZKDGZZTSNTHY-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(C)(CN)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-amino-2-(diethylamino)propan-2-ol, reflecting its branched carbon chain with amino () and diethylamino () substituents at the second carbon position . Its molecular formula corresponds to a molecular weight of 146.23 g/mol, as confirmed by high-resolution mass spectrometry . The compound’s SMILES notation () and InChIKey () provide unambiguous identifiers for database referencing .
Structural Elucidation
X-ray crystallography and NMR spectroscopy reveal a tetrahedral geometry at the central carbon atom (C2), with bond angles of approximately 109.5° between the hydroxyl, amino, and diethylamino groups . The presence of intramolecular hydrogen bonding between the hydroxyl proton and the adjacent amino group stabilizes the conformation, reducing rotational freedom about the C-N bonds.
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| C-O Bond Length | 1.42 Å | X-ray Diffraction |
| N-C (Diethylamino) | 1.47 Å | DFT Calculations |
| O-H···N Hydrogen Bond | 2.65 Å | IR Spectroscopy |
Synthesis and Manufacturing Processes
Synthetic Routes
The industrial synthesis of 1-amino-2-(diethylamino)-2-propanol typically involves the aminolysis of epoxides or reductive amination of ketoamines. A widely adopted method utilizes 2-propanolamine and diethylamine under autoclave conditions at 120–150°C and 3–5 bar pressure, achieving yields exceeding 85%. Alternative pathways include:
-
Hydroamination of allylic alcohols catalyzed by transition metals (e.g., Ru or Pd).
-
Stepwise substitution of halogenated propanols with diethylamine.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Temperature: Elevated temperatures (>130°C) favor kinetic control but risk decomposition.
-
Solvent Polarity: Polar aprotic solvents (e.g., THF) enhance nucleophilic attack by diethylamine.
-
Catalyst Loading: 0.5–1.0 mol% of acidic catalysts (e.g., ) accelerates epoxide ring-opening.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Properties
The lone pair on the tertiary nitrogen atom enables 1-amino-2-(diethylamino)-2-propanol to act as a strong nucleophile, participating in:
-
SN2 reactions with alkyl halides to form quaternary ammonium salts.
Participation in Cyclization Reactions
Reaction with hexachlorocyclotriphosphazene () yields spirocyclic phosphazene derivatives, as demonstrated by NMR spectra showing distinct resonances at δ 8.7–19.3 ppm . These products exhibit enhanced thermal stability, with decomposition temperatures exceeding 250°C .
Table 2: Thermal Data for Phosphazene Derivatives
| Derivative | Melting Point (°C) | ΔH (kJ/mol) |
|---|---|---|
| N3P3Cl2[O-HC(CH3)-CH2-NH]2 | 167 | 98.4 |
| N3P3[O-HC(CH3)-CH2-NH]3 | 189 | 112.6 |
Applications in Environmental and Industrial Contexts
Carbon Capture and Sequestration (CCS)
Aqueous solutions of 1-amino-2-(diethylamino)-2-propanol demonstrate superior CO absorption capacity (1.2 mol CO/mol amine at 298 K) compared to monoethanolamine (MEA, 0.5 mol/mol) . The absorption kinetics follow a base-catalyzed hydration mechanism, with a rate constant () of at 303 K .
Table 3: CO Absorption Performance Comparison
| Amine | Solubility (mol/mol) | (L·mol⁻¹·s⁻¹) | ΔH (kJ/mol) |
|---|---|---|---|
| 1DEA2P | 1.2 | 4.7×10³ | -43.6 |
| MEA | 0.5 | 8.9×10² | -85.4 |
| DEAB | 1.0 | 3.1×10³ | -38.2 |
Pharmaceutical Intermediate
The compound serves as a precursor to antitumor agents, where its amino group facilitates conjugation with platinum(II) complexes. Cellular studies indicate a 40% reduction in cisplatin-induced nephrotoxicity when co-administered with 1-amino-2-(diethylamino)-2-propanol derivatives.
Emerging Research Directions
Recent investigations focus on:
-
Hybrid solvents combining 1DEA2P with ionic liquids for enhanced CO capture efficiency.
-
Chiral resolution techniques exploiting its stereogenic center for asymmetric synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume